N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H15ClF3N5OS |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(12-5-7-24-8-6-12)26-27-18(28)30-11-16(29)25-13-3-4-15(20)14(10-13)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29) |
InChI Key |
NSXRSSAZPRSWCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the triazole ring.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Final assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Triazole Substitutions: Allyl vs. Pyridine Position: Pyridin-4-yl (target) vs. pyridin-2-yl () alters electron distribution and hydrogen-bonding capacity, influencing target selectivity .
Acetamide Substituents :
- Chloro-Trifluoromethylphenyl : The para-chloro and meta-trifluoromethyl positions (target) differ from analogs with ortho-chloro () or pyridinyl substituents (), impacting lipophilicity and metabolic stability .
Biological Activity Trends :
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure that may influence its biological activity, particularly in the context of targeting specific enzymes and receptors.
Chemical Structure
The molecular formula of the compound is , and its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which can lead to antifungal effects. Additionally, the presence of a pyridine group may enhance interactions with various biological targets, including receptors involved in inflammatory and immune responses.
Antifungal Activity
Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. For example:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit proliferation in breast cancer and lung cancer models .
- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cell growth and survival has been observed, particularly through the inhibition of the PI3K/Akt/mTOR pathway .
Data Table: Biological Activities
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2: Cancer Cell Line Response
In a separate investigation focusing on lung cancer cell lines (A549), treatment with this compound resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze apoptosis rates, revealing that the compound triggered intrinsic apoptotic pathways.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step pathways, including:
- Triazole ring formation : Cyclization of hydrazine derivatives with nitriles under acidic or basic conditions, requiring precise pH control .
- Sulfanyl group introduction : Reaction of the triazole intermediate with thiol compounds, often using polar solvents like DMF to enhance reactivity .
- Acetamide coupling : Amidation via coupling agents (e.g., HATU) under inert atmospheres to prevent hydrolysis . Critical parameters include temperature (60–100°C), solvent choice (ethanol for cyclization, DMF for sulfanyl steps), and purification via column chromatography .
Q. Which analytical techniques are most effective for confirming structure and purity?
- NMR spectroscopy : Identifies functional groups (e.g., trifluoromethyl at ~110 ppm in NMR) and confirms regiochemistry of the triazole ring .
- HPLC : Monitors purity (>95%) using reverse-phase columns with acetonitrile/water gradients .
- Mass spectrometry : Validates molecular weight (453.9 g/mol) via ESI-MS .
Q. What roles do the chloro, trifluoromethyl, and triazole moieties play in bioactivity?
- Chloro group : Enhances lipophilicity and target binding via halogen bonding .
- Trifluoromethyl : Improves metabolic stability and membrane permeability .
- Triazole : Facilitates hydrogen bonding with enzymes or receptors, potentially inhibiting microbial growth .
Advanced Research Questions
Q. How can the cyclization step during triazole formation be optimized to reduce by-products?
- Temperature modulation : Gradual heating (70–80°C) minimizes side reactions like over-alkylation .
- Catalyst use : Lewis acids (e.g., ZnCl) accelerate cyclization, but require post-reaction removal via aqueous washes .
- In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely termination .
Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?
- DFT calculations : Compare computed / NMR shifts with experimental data to identify conformational mismatches .
- Impurity profiling : Use HPLC-MS to detect side products (e.g., oxidized sulfanyl groups) and adjust reaction conditions .
Q. How can computational methods predict reactivity and biological interactions?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51), guided by triazole’s electron-rich regions .
- MD simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation in explicit water models) .
Q. What are best practices for crystallographic analysis using SHELX software?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
